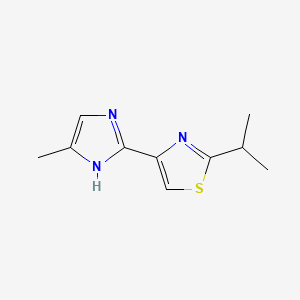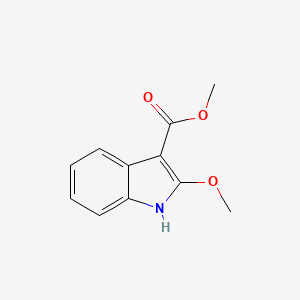![molecular formula C8H6N2O2S2 B15333498 2'-Methyl-[2,4'-bithiazole]-4-carboxylic Acid](/img/structure/B15333498.png)
2'-Methyl-[2,4'-bithiazole]-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Methyl-[2,4’-bithiazole]-4-carboxylic Acid is a heterocyclic compound that features a bithiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methyl-[2,4’-bithiazole]-4-carboxylic Acid typically involves the formation of the bithiazole ring system followed by the introduction of the methyl and carboxylic acid groups. One common method involves the cyclization of appropriate thioamide precursors under acidic conditions, followed by methylation and carboxylation reactions.
Industrial Production Methods: Industrial production of 2’-Methyl-[2,4’-bithiazole]-4-carboxylic Acid may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole rings.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the bithiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted bithiazole derivatives.
Scientific Research Applications
2’-Methyl-[2,4’-bithiazole]-4-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design and development.
Mechanism of Action
The mechanism of action of 2’-Methyl-[2,4’-bithiazole]-4-carboxylic Acid involves its interaction with molecular targets through its bithiazole core. This interaction can modulate various biochemical pathways, depending on the specific application. For instance, in coordination chemistry, it can form stable complexes with metal ions, influencing their reactivity and stability .
Comparison with Similar Compounds
2,2’-Bithiazole: Lacks the methyl and carboxylic acid groups, leading to different reactivity and applications.
4,4’-Bithiazole: Another isomer with distinct coordination chemistry properties.
2,2’-Dichloro-4,4’-bithiazole: Features chlorine substituents, altering its chemical behavior.
Uniqueness: 2’-Methyl-[2,4’-bithiazole]-4-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in forming stable coordination complexes and in applications requiring specific reactivity profiles.
Properties
Molecular Formula |
C8H6N2O2S2 |
|---|---|
Molecular Weight |
226.3 g/mol |
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2S2/c1-4-9-5(2-13-4)7-10-6(3-14-7)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
LLDGWHFDLMKSGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-Dichlorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B15333418.png)

![2-[3-(Benzyloxy)-4-bromophenyl]acetonitrile](/img/structure/B15333445.png)

![Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate](/img/structure/B15333453.png)
![7-Bromo-8-methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B15333454.png)

![1-(3-Boc-3,6-diazabicyclo[3.1.1]heptan-6-yl)ethanone](/img/structure/B15333460.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate hydrochloride](/img/structure/B15333461.png)


![2,7-Dibromo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15333478.png)


